molecular formula C11H16N2O2 B13252335 1-[4-(Methylamino)cyclohexyl]-2,5-dihydro-1H-pyrrole-2,5-dione

1-[4-(Methylamino)cyclohexyl]-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No.: B13252335
M. Wt: 208.26 g/mol
InChI Key: YPBLUCKVGICXJU-UHFFFAOYSA-N
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Description

1-[4-(Methylamino)cyclohexyl]-2,5-dihydro-1H-pyrrole-2,5-dione is a synthetic compound with a unique structure that combines a cyclohexyl ring with a pyrrole-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Methylamino)cyclohexyl]-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the reaction of cyclohexanone with methylamine, followed by cyclization with maleic anhydride. The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.

    Solvent: Common solvents include ethanol or methanol.

    Catalysts: Acidic or basic catalysts may be used to enhance the reaction rate.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors with continuous monitoring of reaction parameters to ensure high yield and purity. The use of automated systems for temperature and pH control is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Methylamino)cyclohexyl]-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyclohexyl ring or the pyrrole moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclohexyl or pyrrole derivatives.

Scientific Research Applications

1-[4-(Methylamino)cyclohexyl]-2,5-dihydro-1H-pyrrole-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(Methylamino)cyclohexyl]-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular signaling.

    Pathways: It can modulate pathways related to inflammation, pain, and cellular metabolism.

Comparison with Similar Compounds

  • Trans-(4-(Methylamino)cyclohexyl)methanesulfonic acid
  • 4-Methylcyclohexanemethanol

Comparison: 1-[4-(Methylamino)cyclohexyl]-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to its combination of a cyclohexyl ring and a pyrrole-2,5-dione moiety, which imparts distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

1-[4-(methylamino)cyclohexyl]pyrrole-2,5-dione

InChI

InChI=1S/C11H16N2O2/c1-12-8-2-4-9(5-3-8)13-10(14)6-7-11(13)15/h6-9,12H,2-5H2,1H3

InChI Key

YPBLUCKVGICXJU-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC(CC1)N2C(=O)C=CC2=O

Origin of Product

United States

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